molecular formula C₁₇H₉D₅N₂O₃ B1162432 Rosoxacin-d5

Rosoxacin-d5

Cat. No.: B1162432
M. Wt: 299.34
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rosoxacin-d5 is a deuterated analog of Rosoxacin, a fluoroquinolone antibiotic. It is primarily utilized as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), to ensure accurate quantification of Rosoxacin in biological and environmental samples . The incorporation of five deuterium atoms into its molecular structure (C16H13FN3O3D5) enhances its isotopic distinction from the non-deuterated parent compound, minimizing interference during mass spectrometric analysis . This compound is critical for method validation, quality control (QC), and regulatory compliance in pharmaceutical development and environmental monitoring .

Properties

Molecular Formula

C₁₇H₉D₅N₂O₃

Molecular Weight

299.34

Synonyms

1-Ethyl-d5-1,4-dihydro-4-oxo-7-(4-pyridinyl)-3-quinolinecarboxylic Acid;  Acrosoxacin-d5;  Eracin-d5;  Eradacil-d5;  Eradacin-d5;  NSC 146617-d5;  Roxadyl-d5;  Win 35213-d5;  Winuron-d5;  1-Ethyl-d5-4-oxo-7-(pyridin-4-yl)-1,4-dihydroquinoline-3-carboxylic Aci

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Deuterated Fluoroquinolones

Compound CAS RN Molecular Formula Molecular Weight Key Substituents
This compound 1015856-57-1* C16H13FN3O3D5 342.3 Fluorine at C6, cyclopropyl at N1
Norfloxacin-d5 1015856-57-1 C16H15FN3O3D5 344.3 Ethyl group at N1, fluorine at C6
Ofloxacin-d3 1189980-84-8 C18H17FN3O4D3 376.4 Methylpiperazinyl at C7, chiral center
Pefloxacin-d5 1020719-85-0 C17H17FN3O3D5 358.4 Methyl group at N1, fluorine at C6
Delafloxacin-d5 189279-58-1† C18H16ClF2N3O4D5 454.8 Chlorine at C8, difluoro at C6/C7

*Assumed CAS RN based on Norfloxacin-d5 (see ). †Non-D5 CAS listed; Delafloxacin-d5 CAS may differ.

Key Structural Differences :

  • N1 Substituent : this compound and Pefloxacin-d5 feature a cyclopropyl and methyl group, respectively, affecting lipophilicity and metabolic stability .
  • C7 Modifications : Ofloxacin-d3 contains a methylpiperazinyl group, enhancing gram-positive bacterial targeting compared to this compound .

Analytical Performance

Deuterated compounds are evaluated based on deuterium incorporation efficiency , chromatographic resolution , and ionization efficiency .

Findings :

  • This compound exhibits superior deuterium incorporation (>99.5%) compared to Pefloxacin-d5 (97.8%), reducing isotopic impurity risks .
  • Ofloxacin-d3’s longer retention time (9.5 min) reflects its higher polarity due to the piperazinyl group .

Limitations :

  • Deuterated analogs like Pefloxacin-d5 may co-elute with metabolites in complex matrices, necessitating high-resolution MS .

Research Findings and Regulatory Considerations

Recent studies highlight the necessity of deuterated standards for compliance with REACH and FDA guidelines. For example, this compound enabled precise detection of Rosoxacin in fish tissue at concentrations as low as 5 ppb, addressing environmental contamination concerns . In contrast, Ofloxacin-d3’s chiral center complicates its use in enantioselective assays, limiting its utility compared to this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.